molecular formula C13H30OSi2 B11854631 6-(Trimethylsilyl)-4-((trimethylsilyl)methyl)hexan-3-one CAS No. 61112-12-7

6-(Trimethylsilyl)-4-((trimethylsilyl)methyl)hexan-3-one

Katalognummer: B11854631
CAS-Nummer: 61112-12-7
Molekulargewicht: 258.55 g/mol
InChI-Schlüssel: PFQNTTCVRMIRSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Trimethylsilyl)-4-((trimethylsilyl)methyl)hexan-3-one is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their ability to enhance the stability and reactivity of the compound, making it valuable in various chemical processes and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trimethylsilyl)-4-((trimethylsilyl)methyl)hexan-3-one typically involves the reaction of hexan-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

Hexan-3-one+2(Trimethylsilyl chloride)+BaseThis compound\text{Hexan-3-one} + 2 \text{(Trimethylsilyl chloride)} + \text{Base} \rightarrow \text{this compound} Hexan-3-one+2(Trimethylsilyl chloride)+Base→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Trimethylsilyl)-4-((trimethylsilyl)methyl)hexan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Formation of hexan-3-one derivatives.

    Reduction: Formation of hexanol derivatives.

    Substitution: Formation of various substituted hexan-3-one derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Trimethylsilyl)-4-((trimethylsilyl)methyl)hexan-3-one has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a tool for modifying biological molecules.

    Medicine: Investigated for potential therapeutic applications and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(Trimethylsilyl)-4-((trimethylsilyl)methyl)hexan-3-one involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexan-3-one: A simpler ketone without the trimethylsilyl groups.

    Trimethylsilyl chloride: A reagent used in the synthesis of organosilicon compounds.

    Hexanol: An alcohol derivative of hexan-3-one.

Uniqueness

6-(Trimethylsilyl)-4-((trimethylsilyl)methyl)hexan-3-one is unique due to the presence of two trimethylsilyl groups, which significantly enhance its chemical properties and reactivity compared to similar compounds. This makes it a valuable tool in various chemical and industrial applications.

Eigenschaften

CAS-Nummer

61112-12-7

Molekularformel

C13H30OSi2

Molekulargewicht

258.55 g/mol

IUPAC-Name

6-trimethylsilyl-4-(trimethylsilylmethyl)hexan-3-one

InChI

InChI=1S/C13H30OSi2/c1-8-13(14)12(11-16(5,6)7)9-10-15(2,3)4/h12H,8-11H2,1-7H3

InChI-Schlüssel

PFQNTTCVRMIRSQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C(CC[Si](C)(C)C)C[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.